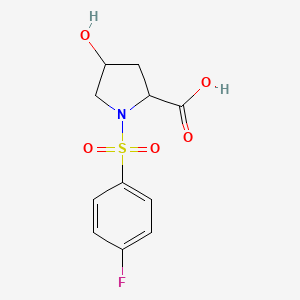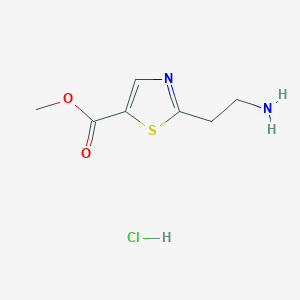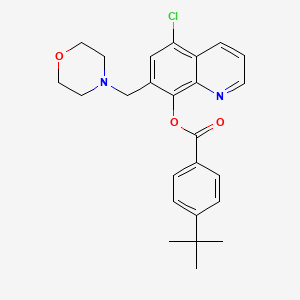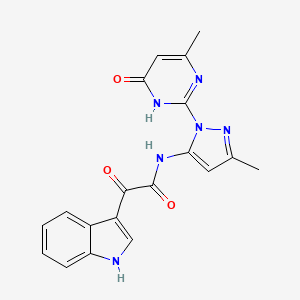
3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . This method could potentially be applied to the synthesis of “3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide”.Scientific Research Applications
Photophysicochemical Properties and Applications
- A study by (Öncül et al., 2021) synthesized new benzenesulfonamide derivatives and investigated their photophysical and photochemical properties. These properties make zinc(II) phthalocyanine derivatives suitable for photocatalytic applications.
- Another research by (Öncül et al., 2022) demonstrated the potential of zinc(II) phthalocyanine substituted with benzenesulfonamide units for use in photodynamic therapy, an alternative therapy in cancer treatment.
Antimicrobial and Anticancer Applications
- The antimicrobial activity of organotin(IV) complexes with benzenesulfonamide derivatives was studied by (Prasad et al., 2010). These compounds showed effectiveness against various microbes.
- A series of benzenesulfonamide derivatives synthesized by (Desai et al., 2016) exhibited significant in vitro antimicrobial activity.
- In a study by (Hafez et al., 2017), novel thiophene and thieno[3,2-d] pyrimidine derivatives incorporating benzenesulfonamide showed potent antitumor and antibacterial properties.
Chemical Synthesis and Structural Analysis
- Novel pyrazolopyrimidines bearing benzenesulfonamide moieties were synthesized and their in vitro cytotoxic activity was assessed by (Hassan et al., 2017). These compounds showed promising anticancer activity.
- The synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide were explored by (Ijuomah et al., 2022), indicating significant antimicrobial effects.
Medicinal Chemistry and Drug Development
- Research on pyrazolopyrimidines with benzenesulfonamide moieties, conducted by (Ghorab et al., 2014), explored their anticancer activity against breast cancer cell lines, demonstrating promising results.
Future Directions
The synthesis method developed for 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines could potentially be applied to the synthesis of “3-methoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide”, expanding the applicability of this reaction . This opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
Properties
IUPAC Name |
3-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-22-13-5-4-6-14(9-13)23(20,21)18-12-10-16-15(17-11-12)19-7-2-3-8-19/h4-6,9-11,18H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYBMYUTEYGKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)



![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2707893.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)
![N-cyano-3-ethyl-N-[(1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2707896.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2707899.png)
![N-(4-phenoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707904.png)


